molecular formula C10H11KO3 B12703050 Potassium propyl 4-oxidobenzoate CAS No. 84930-16-5

Potassium propyl 4-oxidobenzoate

Cat. No.: B12703050
CAS No.: 84930-16-5
M. Wt: 218.29 g/mol
InChI Key: TUMYXYVXTFDMTJ-UHFFFAOYSA-M
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Description

Potassium propyl 4-oxidobenzoate, also known as potassium propyl 4-hydroxybenzoate, is a chemical compound with the molecular formula C10H11KO3 and a molecular weight of 218.29 g/mol. It is commonly used as a preservative in various industries, including cosmetics and pharmaceuticals, due to its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium propyl 4-oxidobenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with propanol, followed by neutralization with potassium hydroxide. The reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where 4-hydroxybenzoic acid and propanol are reacted in the presence of a catalyst. The resulting ester is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium propyl 4-oxidobenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-hydroxybenzoic acid.

    Reduction: The major product is propanol.

    Substitution: The major product depends on the nucleophile used; for example, with hydroxide ions, the product is 4-hydroxybenzoic acid.

Scientific Research Applications

Potassium propyl 4-oxidobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a preservative in chemical formulations to prevent microbial growth.

    Biology: It is used in biological studies to investigate its antimicrobial properties.

    Medicine: It is used in pharmaceutical formulations as a preservative to extend the shelf life of products.

    Industry: It is used in the cosmetics industry as a preservative in various personal care products.

Mechanism of Action

The antimicrobial activity of potassium propyl 4-oxidobenzoate is primarily due to its ability to disrupt microbial cell membranes . The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . This mechanism is effective against a wide range of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

  • Potassium methyl 4-oxidobenzoate
  • Potassium ethyl 4-oxidobenzoate
  • Potassium butyl 4-oxidobenzoate

Uniqueness

Potassium propyl 4-oxidobenzoate is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective as a preservative in various formulations . Compared to its methyl and ethyl counterparts, it offers better solubility and antimicrobial efficacy .

Properties

CAS No.

84930-16-5

Molecular Formula

C10H11KO3

Molecular Weight

218.29 g/mol

IUPAC Name

potassium;4-propoxycarbonylphenolate

InChI

InChI=1S/C10H12O3.K/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1

InChI Key

TUMYXYVXTFDMTJ-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)[O-].[K+]

Origin of Product

United States

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